5-Bromo-2-ethyl-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Overview
Description
“5-Bromo-2-ethyl-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine” is a halogenated heterocycle . It is a complex organic compound with the molecular formula C15H12BrIN2O2S . This compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple rings and functional groups. The presence of bromine, iodine, and a phenylsulfonyl group contribute to its unique chemical properties .Physical and Chemical Properties Analysis
This compound has a molar mass of 491.14 . Other physical and chemical properties like boiling point, density, solubility, etc., are not provided in the available resources .Scientific Research Applications
Synthesis of Heterocyclic Compounds
5-Bromo-2-ethyl-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine serves as a precursor in the synthesis of various heterocyclic compounds. For example, it has been used in the synthesis of phenylselenenyl- and phenylthio-substituted pyrimidines, which are then evaluated for their potential as inhibitors against certain enzymes and viruses. These compounds demonstrate modest selective anti-human-immunodeficiency-virus activity in acutely infected primary human lymphocytes (Goudgaon et al., 1993).
Methodological Developments in Organic Synthesis
The chemical serves as a key building block in methodological advances in organic synthesis. A notable application includes its role in the synthesis of 3-arylthieno[2,3-b]pyridines through an iodine-mediated cyclization process. This process exemplifies a short, efficient pathway to synthesize complex organic molecules from simple precursors, showcasing the compound's utility in facilitating novel synthetic routes (Kobayashi et al., 2009).
Antimicrobial and Antioxidant Applications
Further research has explored the compound's derivatives for antimicrobial and antioxidant properties. A study synthesized a series of sulfonamide derivatives linked to 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine, which showed significant activity against both Gram-positive and Gram-negative bacterial strains, as well as moderate to good antioxidant properties. This highlights the compound's potential in the development of new antimicrobial and antioxidant agents (Variya et al., 2019).
Halogen Bonding in Anion Recognition
In the field of supramolecular chemistry, derivatives of this compound have been utilized to study halogen bonding for anion recognition. Specifically, a pyridinium scaffold incorporating methanesulfonyl groups has demonstrated the capability to bind halides in polar media, leveraging the polarized iodine halogen bonding units. This research contributes to a deeper understanding of halogen bonding mechanisms and their potential applications in designing new anion receptors (Lohrman et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
1-(benzenesulfonyl)-5-bromo-2-ethyl-3-iodopyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrIN2O2S/c1-2-13-14(17)12-8-10(16)9-18-15(12)19(13)22(20,21)11-6-4-3-5-7-11/h3-9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLOXZILQPFIIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(N1S(=O)(=O)C3=CC=CC=C3)N=CC(=C2)Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrIN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678441 | |
Record name | 1-(Benzenesulfonyl)-5-bromo-2-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60678441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246088-48-1 | |
Record name | 1-(Benzenesulfonyl)-5-bromo-2-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60678441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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